2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C14H21N3O2. It is known for its unique structure, which includes an ethoxyphenyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2-ethoxyphenylpiperazine with an appropriate amine and a carbonyl compound. One common method includes the following steps:
Formation of the Piperazine Intermediate: The reaction of 2-ethoxyphenylamine with piperazine in the presence of a suitable catalyst.
Addition of the Amino Group: The intermediate is then reacted with an amine, such as ethylamine, under controlled conditions to introduce the amino group.
Formation of the Final Product: The final step involves the reaction of the intermediate with a carbonyl compound, such as acetone, to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Pharmacology: It is studied for its potential as a drug candidate due to its interaction with various biological targets.
Medicinal Chemistry: Researchers explore its potential therapeutic effects, including its use as an intermediate in the synthesis of other pharmacologically active compounds.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine structure but differ in their substituents and overall molecular framework.
Trazodone: A well-known antidepressant that also contains a piperazine ring but has different substituents and pharmacological properties.
Naftopidil: Another compound with a piperazine ring, used as an alpha1-adrenergic receptor antagonist.
The uniqueness of this compound lies in its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties.
Biological Activity
2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone, a compound with the molecular formula C14H21N3O2, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an ethoxyphenyl group attached to a piperazine ring, which is crucial for its biological activity. The synthesis typically involves:
- Formation of the Piperazine Intermediate : Reacting 2-ethoxyphenylamine with piperazine.
- Addition of the Amino Group : Introducing an amine such as ethylamine.
- Final Product Formation : Reacting with a carbonyl compound, often acetone.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It modulates their activity, leading to diverse biological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains, including Chlamydia and Neisseria meningitidis .
- Cytotoxicity : The compound has shown promise in cytotoxic assays against cancer cell lines, indicating potential as an anticancer agent .
- Neuropharmacological Effects : Its structure suggests possible interactions with neurotransmitter systems, potentially influencing mood and anxiety disorders.
Antimicrobial Studies
A study highlighted the compound's selective activity against Chlamydia, demonstrating its potential as a lead compound for developing new antibiotics . The study involved assessing the compound's efficacy against various Gram-positive and Gram-negative bacteria.
Cytotoxicity Assessment
In vitro assays revealed that this compound exhibited significant cytotoxic effects on specific cancer cell lines. The IC50 values were comparable to established chemotherapeutics, suggesting that structural modifications could enhance its efficacy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15/h3-6H,2,7-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKGADBUIOMUOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.